5,5-dimethylpyrrolidine-2-carboxylic Acid
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Overview
Description
5,5-Dimethylpyrrolidine-2-carboxylic acid is a derivative of proline, a significant amino acid in biochemistry. This compound has garnered attention due to its unique biological and chemical properties. It is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the reaction of suitable starting materials under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield .
Chemical Reactions Analysis
5,5-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,5-Dimethylpyrrolidine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
Comparison with Similar Compounds
5,5-Dimethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline: A fundamental amino acid with similar structural features.
4,4-Dimethylpyrrolidine-2-carboxylic acid: Another derivative with slight structural variations.
Pyrrolidine-2-carboxylic acid: The parent compound with a simpler structure.
Properties
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMIRSVUSWJCFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.